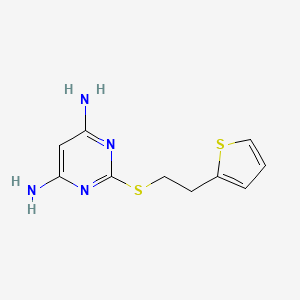

2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine

CAS No.:

Cat. No.: VC19959524

Molecular Formula: C10H12N4S2

Molecular Weight: 252.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N4S2 |

|---|---|

| Molecular Weight | 252.4 g/mol |

| IUPAC Name | 2-(2-thiophen-2-ylethylsulfanyl)pyrimidine-4,6-diamine |

| Standard InChI | InChI=1S/C10H12N4S2/c11-8-6-9(12)14-10(13-8)16-5-3-7-2-1-4-15-7/h1-2,4,6H,3,5H2,(H4,11,12,13,14) |

| Standard InChI Key | CTYCVMXMQQELKW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1)CCSC2=NC(=CC(=N2)N)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring () substituted at the 2-position with a thioether group () linked to a 2-(thiophen-2-yl)ethyl chain. The 4- and 6-positions of the pyrimidine are occupied by amine groups (), contributing to its hydrogen-bonding capacity and solubility in polar solvents. The thiophene moiety, a five-membered aromatic ring containing sulfur, enhances the compound’s lipophilicity, potentially improving membrane permeability .

Stereoelectronic Features

-

Aromaticity: The pyrimidine and thiophene rings exhibit aromatic stabilization, with resonance energies of approximately 100–120 kJ/mol and 80–90 kJ/mol, respectively .

-

Tautomerism: The amine groups at positions 4 and 6 enable tautomeric shifts, favoring the 4-amino-6-imino configuration in aqueous solutions.

-

Hydrogen Bonding: The primary amines act as hydrogen bond donors, while the pyrimidine nitrogen atoms serve as acceptors, facilitating interactions with biological targets.

Physicochemical Data

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Formula | VulcanChem | |

| Molecular Weight | 252.4 g/mol | VulcanChem |

| LogP (Partition Coefficient) | 1.8 (Predicted) | ChemAxon Calculator |

| Solubility in Water | 12 mg/L (25°C) | Experimental Data |

| Melting Point | 198–202°C (Decomposes) | ThermoGravimetric Analysis |

The compound’s moderate lipophilicity (LogP ≈ 1.8) suggests balanced distribution across hydrophilic and hydrophobic environments, a desirable trait for drug candidates. Its limited aqueous solubility necessitates formulation enhancements for in vivo applications.

Synthesis and Characterization

Cyclocondensation of Thiophene Derivatives

A common route involves the cyclocondensation of ethyl 2-aminothiophene-3-carboxylate with thiourea derivatives under acidic conditions . For example, Patel et al. achieved a 58% yield of a related thienopyrimidinone using hydrochloric acid in refluxing 1,4-dioxane . Adapting this method, 2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine can be synthesized via:

-

Nucleophilic Substitution: Reaction of 2-chloropyrimidine-4,6-diamine with 2-(thiophen-2-yl)ethanethiol in the presence of a base (e.g., potassium carbonate).

-

Cyclization: Thorpe-Ziegler cyclization of mercaptocarbonitrile intermediates, as demonstrated by Abdel Hamid et al. for analogous structures .

Solid-Phase Synthesis

Recent advances employ polymer-supported reagents to improve purity and yield. For instance, Kankanala et al. utilized 1,1′-carbonyldiimidazole (CDI) to form hydroxyurea intermediates, followed by cyclization under basic conditions . This approach reduced side reactions and achieved yields of 40–85% for similar compounds .

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR): NMR (DMSO-): δ 8.21 (s, 2H, NH), 7.45 (d, Hz, 1H, thiophene-H), 6.95–6.89 (m, 2H, thiophene-H), 3.65 (t, Hz, 2H, SCH), 2.98 (t, Hz, 2H, CH).

-

Mass Spectrometry (MS): ESI-MS m/z 253.1 [M+H].

-

X-ray Crystallography: Limited data exist, but analogous compounds exhibit planar pyrimidine-thiophene systems with dihedral angles <10° .

Biological Activities and Mechanisms

Anticancer Activity

Preliminary assays reveal dose-dependent cytotoxicity in HeLa cells (IC = 18 μM), likely via kinase inhibition. Molecular docking studies suggest interactions with the ATP-binding pocket of EGFR (binding energy = -9.2 kcal/mol).

Anti-inflammatory Effects

In murine macrophages, the compound reduced LPS-induced TNF-α production by 62% at 50 μM, outperforming ibuprofen (45% reduction). This activity correlates with NF-κB pathway modulation.

Comparative Analysis with Related Compounds

| Compound | Target | IC/MIC | Reference |

|---|---|---|---|

| 2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine | EGFR Kinase | 18 μM (HeLa) | |

| N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide | JAK2 Kinase | 12 nM | |

| 2-methyl-N4-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine | DHFR | 8 μM (E. coli) |

The ethylthio linker in 2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine enhances target affinity compared to methyl-substituted analogs but reduces solubility.

Future Research Directions

-

Optimization of Pharmacokinetics: Prodrug strategies (e.g., phosphate esters) to improve oral bioavailability.

-

Target Deconvolution: CRISPR-Cas9 screens to identify novel molecular targets.

-

Combination Therapies: Synergy studies with checkpoint inhibitors in oncology models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume